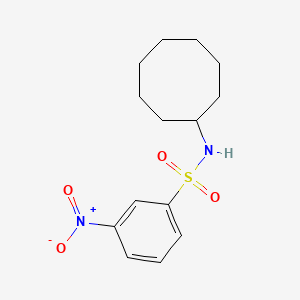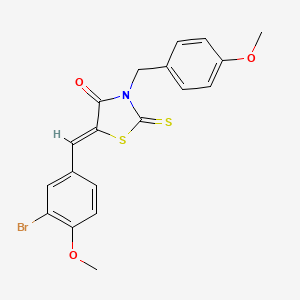
N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as BPTM, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide inhibits carbonic anhydrases by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate and protons. The inhibition of carbonic anhydrases by this compound has been shown to reduce the growth and survival of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Its inhibition of carbonic anhydrases can lead to a decrease in intracellular pH, which can affect various cellular processes. This compound has also been shown to inhibit osteoclast-mediated bone resorption, which may have potential therapeutic applications in the treatment of bone diseases such as osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide is a potent and selective inhibitor of carbonic anhydrases, which makes it a useful tool for studying the function of these enzymes. Its specificity for CAIX also makes it a potential therapeutic agent for the treatment of cancer. However, this compound has some limitations in lab experiments. Its solubility in water is limited, which can make it difficult to use in some assays. Additionally, its inhibition of other carbonic anhydrase isoforms can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide in scientific research. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another direction is the investigation of the role of carbonic anhydrases in various physiological processes, such as acid-base balance and bone resorption. Additionally, further research is needed to optimize the synthesis and characterization of this compound and its derivatives for use in scientific research.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 2,3,5,6-tetramethyl aniline in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 140-142°C. The purity of this compound can be determined by analytical techniques such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. This compound has also been shown to inhibit other carbonic anhydrase isoforms, such as carbonic anhydrase II (CAII) and carbonic anhydrase XII (CAXII). This compound has been used in studies to investigate the role of carbonic anhydrases in cancer, as well as in other physiological processes such as acid-base balance and bone resorption.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-10-9-11(2)13(4)16(12(10)3)21(19,20)18-15-7-5-14(17)6-8-15/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJFKYWWYHVCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5000937.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5000949.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5000956.png)
![3,3'-(1,4-piperazinediyl)bis[1-(3-ethoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5000964.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B5000981.png)
![(2,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B5000982.png)
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinamine](/img/structure/B5000984.png)
![N,N-diethyl-3-({[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-pyridinamine](/img/structure/B5000985.png)
![(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid](/img/structure/B5000991.png)
![dimethyl 2-[(3-pyridinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5000992.png)
![dimethyl 2-[6-methoxy-2,2-dimethyl-1-(3-nitrobenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5001007.png)

![(1R*,5S*)-6-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5001019.png)